![molecular formula C14H11F3N2O3S2 B8210279 Fast-TRFS](/img/structure/B8210279.png)
Fast-TRFS
Overview
Description
Fast-TRFS is a useful research compound. Its molecular formula is C14H11F3N2O3S2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fast-TRFS suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fast-TRFS including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Studying Polystyrene Gels : Fast-TRFS was used to examine the swelling and drying of disc-shaped polystyrene gels. The study revealed activation energies of 80.0 and 33.5 kJ mol-1 for swelling and drying, respectively (Erdogan & Pekcan, 2004).
Advanced Biophotonics Applications : Utilizing a CMOS SPAD line sensor for Fast-TRFS acquisition enabled the study of chlorophyll A fluorescence kinetics, thrombin biosensor FRET probe kinetics, and the autofluorescence of ex vivo mouse lung tissue (Kufcsák et al., 2017).
Fluorogenic Probe for Mammalian Thioredoxin Reductase : Fast-TRFS was identified as a specific and superfast fluorogenic probe for thioredoxin reductase, useful in high-throughput screening assays to discover inhibitors of thioredoxin reductase (Li et al., 2019).
Multispectral Time-Resolved Fluorescence Spectroscopy and Imaging : The ms-TRFS system, a variant of Fast-TRFS, was shown to be highly efficient and fast in detecting tissue autofluorescent components, providing accurate and precise fluorescence lifetime measurements (Yankelevich et al., 2014).
Identifying Meningiomas : TR-LIFS, related to Fast-TRFS, was found to be a feasible tool for identifying meningiomas with high sensitivity and specificity, enabling rapid evaluation of tumor specimens (Butte et al., 2005).
properties
IUPAC Name |
1-(dithiolan-4-yl)-3-[2-oxo-4-(trifluoromethyl)chromen-7-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S2/c15-14(16,17)10-4-12(20)22-11-3-7(1-2-9(10)11)18-13(21)19-8-5-23-24-6-8/h1-4,8H,5-6H2,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYRCLGYENFDIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSS1)NC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fast-TRFS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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